4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester
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Overview
Description
4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester is a chemical compound with the molecular formula C9H5BrF4O2 and a molecular weight of 301.04 g/mol . This compound is known for its unique structure, which includes a bromine atom and four fluorine atoms attached to a benzoic acid ethyl ester core. It is commonly used in various chemical syntheses and industrial applications due to its reactivity and stability.
Mechanism of Action
Target of Action
This compound is often used as a pharmaceutical intermediate , which suggests it may be converted into other compounds that interact with specific biological targets.
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester, it’s recommended to store the compound in cool, dry conditions in well-sealed containers, as it’s incompatible with oxidizing agents and bases . These precautions help maintain the stability of the compound, ensuring its efficacy when used in synthesis reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester typically involves the esterification of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of a base or acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates are commonly used.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide can be employed as catalysts.
Major Products:
Nucleophilic Substitution: Products include substituted benzoic acid derivatives.
Ester Hydrolysis: The major products are 4-Bromo-2,3,5,6-tetrafluorobenzoic acid and ethanol.
Scientific Research Applications
4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is involved in the synthesis of potential therapeutic agents and drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Bromo-2,3,5,6-tetrafluorobenzoic acid: This compound is similar in structure but lacks the ethyl ester group.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Another related compound with a trifluoromethyl group instead of the ester group.
Uniqueness: 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester is unique due to its combination of bromine and multiple fluorine atoms, which impart distinct reactivity and stability. The presence of the ethyl ester group further enhances its versatility in chemical syntheses .
Properties
IUPAC Name |
ethyl 4-bromo-2,3,5,6-tetrafluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c1-2-16-9(15)3-5(11)7(13)4(10)8(14)6(3)12/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVRTJMGFDPXLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C(=C1F)F)Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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